molecular formula C13H10N2O3S B11660673 Indolin-1-yl(5-nitrothiophen-2-yl)methanone

Indolin-1-yl(5-nitrothiophen-2-yl)methanone

Katalognummer: B11660673
Molekulargewicht: 274.30 g/mol
InChI-Schlüssel: IWEFVEJXFAQKMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-nitrothiophene-2-carbonyl)-2,3-dihydro-1H-indole is an organic compound that features a nitrothiophene moiety attached to a dihydroindole structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-nitrothiophene-2-carbonyl)-2,3-dihydro-1H-indole typically involves the reaction of 5-nitrothiophene-2-carbonyl chloride with 2,3-dihydro-1H-indole in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include:

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Base: Triethylamine or pyridine

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling reactive intermediates like 5-nitrothiophene-2-carbonyl chloride .

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-nitrothiophene-2-carbonyl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Condensation: The carbonyl group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon

    Substitution: Sodium methoxide, dimethyl sulfoxide

    Condensation: Anhydrous ethanol, acetic acid

Major Products Formed

    Reduction: 1-(5-aminothiophene-2-carbonyl)-2,3-dihydro-1H-indole

    Substitution: Various substituted thiophene derivatives

    Condensation: Imines or hydrazones

Wissenschaftliche Forschungsanwendungen

1-(5-nitrothiophene-2-carbonyl)-2,3-dihydro-1H-indole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(5-nitrothiophene-2-carbonyl)-2,3-dihydro-1H-indole depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The indole moiety can also interact with various biological targets, contributing to the compound’s overall bioactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-nitrothiophene-2-carbonyl chloride: A precursor used in the synthesis of 1-(5-nitrothiophene-2-carbonyl)-2,3-dihydro-1H-indole.

    2,3-dihydro-1H-indole: The core structure that forms the basis of the compound.

    5-aminothiophene-2-carbonyl derivatives: Similar compounds where the nitro group is replaced by an amino group.

Uniqueness

1-(5-nitrothiophene-2-carbonyl)-2,3-dihydro-1H-indole is unique due to the combination of the nitrothiophene and dihydroindole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C13H10N2O3S

Molekulargewicht

274.30 g/mol

IUPAC-Name

2,3-dihydroindol-1-yl-(5-nitrothiophen-2-yl)methanone

InChI

InChI=1S/C13H10N2O3S/c16-13(11-5-6-12(19-11)15(17)18)14-8-7-9-3-1-2-4-10(9)14/h1-6H,7-8H2

InChI-Schlüssel

IWEFVEJXFAQKMU-UHFFFAOYSA-N

Kanonische SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(S3)[N+](=O)[O-]

Löslichkeit

<0.3 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.